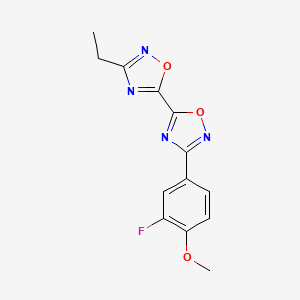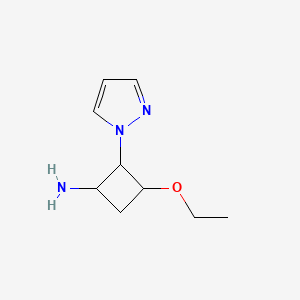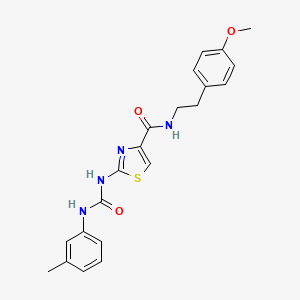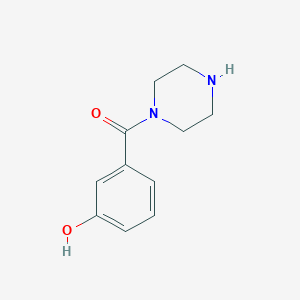
(3-Hydroxyphenyl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Hydroxyphenyl)(piperazin-1-yl)methanone”, also known as HPPM, is an organic compound that belongs to the family of piperazine derivatives. It has a molecular weight of 242.7 .
Molecular Structure Analysis
The InChI code for “(3-Hydroxyphenyl)(piperazin-1-yl)methanone” is 1S/C11H14N2O2.ClH/c14-10-3-1-2-9 (8-10)11 (15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H .Physical And Chemical Properties Analysis
“(3-Hydroxyphenyl)(piperazin-1-yl)methanone” has a molecular formula of C11H15ClN2O2 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
(3-Hydroxyphenyl)(piperazin-1-yl)methanone: derivatives have been investigated as potential inhibitors of MAGL (Monoacylglycerol Lipase) . MAGL plays a crucial role in the endocannabinoid system, and inhibiting it could have therapeutic implications for pain management, inflammation, and neurological disorders .
Antifungal Activity
While the compound itself may not exhibit antifungal properties, certain derivatives have been evaluated. For instance, compounds like 9a and 9d displayed fungicidal activity against Candida galibrata strains .
Benzothiazole Derivatives
The synthesis of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involving this compound has been explored. These derivatives may have potential applications in medicinal chemistry and drug development .
Virtual Screening and Drug Design
A computational approach identified a phenyl(piperazin-1-yl)methanone inhibitor of MAGL through virtual screening. This method leveraged a fingerprint-driven consensus docking (CD) approach, highlighting its relevance in drug discovery .
Safety and Hazards
Propriétés
IUPAC Name |
(3-hydroxyphenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVBQVWMYCMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyphenyl)(piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
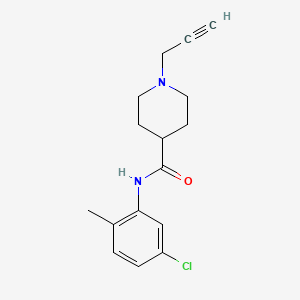
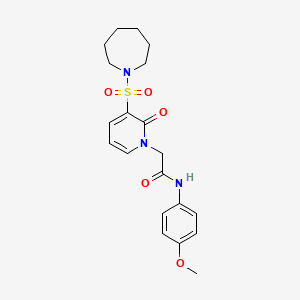
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
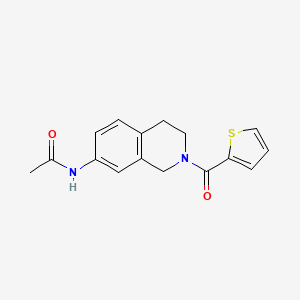
![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)
![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
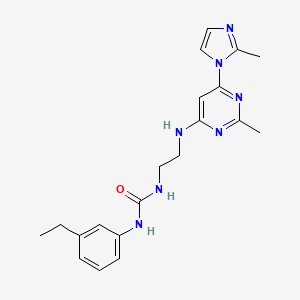
![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)
